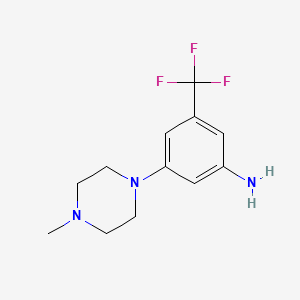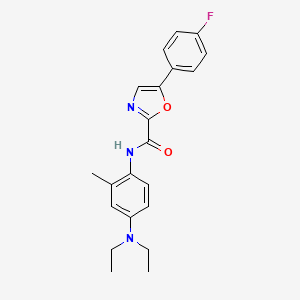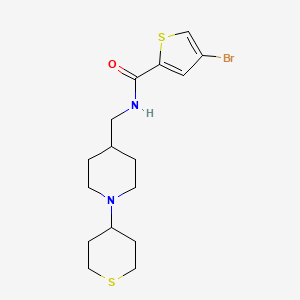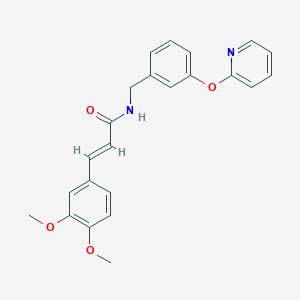
3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline
概要
説明
The compound 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline is a chemical entity that has been explored for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group and the methylpiperazine moiety suggests that this compound could exhibit unique physical and chemical properties, making it a candidate for further study in the development of pharmaceutical agents and liquid crystal materials .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of 2-anilinoquinolines with a 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety have been designed and synthesized as potential anticancer agents . Another study describes the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, which was achieved with an overall yield of about 50% . These studies provide insights into the synthetic routes that could be adapted for the synthesis of 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline, highlighting the importance of selecting appropriate precursors and reaction conditions to achieve the desired product.
Molecular Structure Analysis
Structural and spectroscopic analyses of related compounds have been conducted using experimental techniques such as FT-IR, Laser-Raman, and XRD, as well as theoretical calculations . These analyses help in understanding the geometric parameters, bond lengths, bond angles, and vibrational frequencies of the molecules. For the compound of interest, similar analytical methods could be employed to elucidate its molecular structure and to confirm the identity and purity of the synthesized material.
Chemical Reactions Analysis
The reactivity of compounds containing trifluoromethyl groups and piperazine rings has been explored in various contexts. For example, the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform was investigated, leading to a complex mixture of fluorinated analogs . This suggests that 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline could also participate in a range of chemical reactions, potentially leading to the formation of novel compounds with interesting properties.
Physical and Chemical Properties Analysis
Compounds with structural similarities to 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline have been studied for their physical properties, particularly in the context of liquid crystals. Derivatives of 4-octyloxy-N-(benzylidene)aniline with trifluoromethyl groups have been shown to exhibit stable smectic phases, with the trifluoromethoxy derivative displaying a high orientational order in the smectic A phase . These findings suggest that the compound of interest may also possess unique liquid crystalline properties, which could be influenced by the trifluoromethyl group and the piperazine moiety.
科学的研究の応用
Catalysis in Organic Synthesis
Koten, Abbenhuis, and Boersma (1998) developed a class of ruthenium(II) complexes that have been effective as catalyst precursors in N-(cyclo)alkylation reactions of aromatic amines with diols, including aniline. These catalysts can be used in the synthesis of various compounds, including arylpiperazines, which are important in pharmaceutical chemistry (Koten, Abbenhuis, & Boersma, 1998).
Synthesis of Antitumor Agents
Yang Shijing (2013) reported the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib. This synthesis involved fluorination and substitution processes, indicating the relevance of this compound in the production of critical medications (Yang Shijing, 2013).
Pharmaceutical Chemistry
In 1975, Omodei-sale and Toja synthesized a series of hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones, including derivatives involving arylaminomethyl-1-methylpiperazines. These compounds exhibited various pharmacological activities, such as anti-inflammatory and CNS depressant effects, highlighting the compound's significance in pharmaceutical research (Omodei-sale & Toja, 1975).
Antimicrobial Research
Yolal et al. (2012) synthesized derivatives of 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline and evaluated their antimicrobial activities, particularly against Mycobacterium smegmatis. This research underscores the potential of these derivatives in developing new antimicrobial agents (Yolal et al., 2012).
Development of Hypoxic-Cytotoxic Agents
Ortega et al. (2000) explored the synthesis of 2-quinoxalinecarbonitrile 1,4-di-N-oxides with varying basic lateral chains, including piperazines and anilines. These compounds showed potential as hypoxic-cytotoxic agents, which are crucial in cancer therapy (Ortega et al., 2000).
Electroluminescent Properties in Organic Compounds
Jin et al. (2020) studied small molecular compounds with donor-acceptor structures, including those based on aniline derivatives. Their research into the thermal, photophysical, and electrochemical properties of these compounds contributes to advancements in organic light-emitting diodes (OLEDs) (Jin et al., 2020).
Development of Novel H1-Antihistaminic Agents
Alagarsamy and Parthiban (2014) synthesized a series of quinazolin-4-(3H)-ones starting from aniline, demonstrating significant in vivo H1-antihistaminic activity. This work is vital in developing new classes of antihistaminic agents (Alagarsamy & Parthiban, 2014).
Bioactivity of Phenolic Mannich Bases
Gul et al. (2019) synthesized new Mannich bases with piperazines and evaluated their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These studies highlight the potential of these compounds in medicinal chemistry (Gul et al., 2019).
Intermolecular Interactions Analysis
Panini et al. (2014) prepared and characterized a derivative of 1,2,4 triazoles, focusing on intermolecular interactions within the crystalline solid. Their research provides insights into the structural stability of organic compounds (Panini et al., 2014).
Imaging of IRAK4 Enzyme in Neuroinflammation
Wang et al. (2018) synthesized a PET agent for imaging the IRAK4 enzyme in neuroinflammation, demonstrating the compound's application in neuroimaging and inflammation research (Wang et al., 2018).
特性
IUPAC Name |
3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3/c1-17-2-4-18(5-3-17)11-7-9(12(13,14)15)6-10(16)8-11/h6-8H,2-5,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQZJKBZHXMSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC(=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(Oxan-4-yl)propan-2-yl]but-2-ynamide](/img/structure/B2508112.png)
![N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2508113.png)


![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2508116.png)

![2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2508121.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2508124.png)


![Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate](/img/structure/B2508127.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2508130.png)
